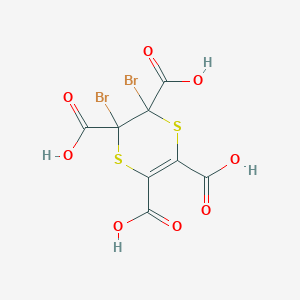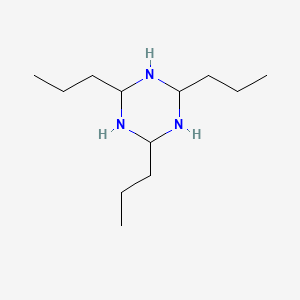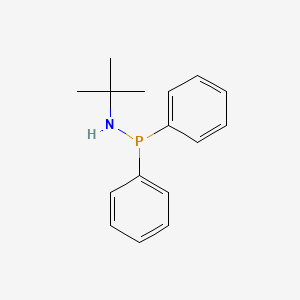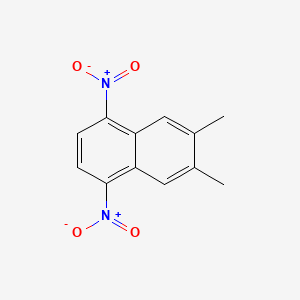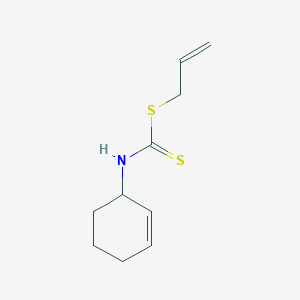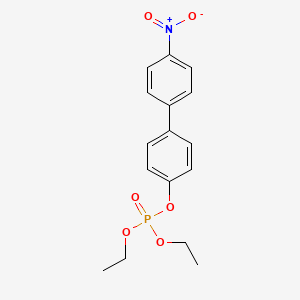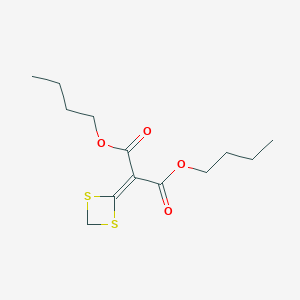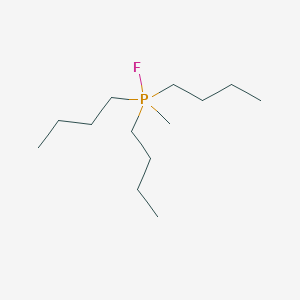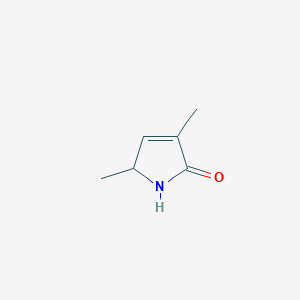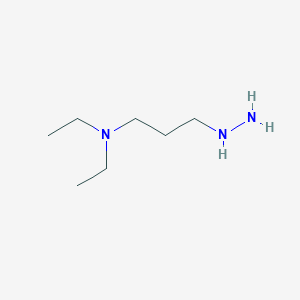
N,N-Diethyl-3-hydrazinylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-hydrazinylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a hydrazine group attached to a propyl chain, which is further substituted with diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-hydrazinylpropan-1-amine typically involves the reaction of diethylamine with 3-chloropropylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Diethylamine and 3-chloropropylhydrazine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: Diethylamine is added dropwise to a solution of 3-chloropropylhydrazine in an appropriate solvent, such as ethanol. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-hydrazinylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydrazones or azines.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted hydrazines.
Scientific Research Applications
N,N-Diethyl-3-hydrazinylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-hydrazinylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-1,3-propanediamine: Similar structure but lacks the hydrazine group.
N,N-Diethyl-3-aminopropylamine: Similar structure with an amine group instead of hydrazine.
N,N-Dimethyl-3-hydrazinylpropan-1-amine: Similar structure with methyl groups instead of ethyl groups.
Uniqueness
N,N-Diethyl-3-hydrazinylpropan-1-amine is unique due to the presence of both diethyl and hydrazine groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Properties
CAS No. |
44911-14-0 |
|---|---|
Molecular Formula |
C7H19N3 |
Molecular Weight |
145.25 g/mol |
IUPAC Name |
N,N-diethyl-3-hydrazinylpropan-1-amine |
InChI |
InChI=1S/C7H19N3/c1-3-10(4-2)7-5-6-9-8/h9H,3-8H2,1-2H3 |
InChI Key |
JKAPLXAKEPFZOG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





